![molecular formula C15H18Cl2N2O2 B5313297 1-acetyl-N-(3,4-dichlorobenzyl)-4-piperidinecarboxamide](/img/structure/B5313297.png)
1-acetyl-N-(3,4-dichlorobenzyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(3,4-dichlorobenzyl)-4-piperidinecarboxamide, commonly referred to as SDZ 212-122, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide derivatives and has been shown to possess a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects. In
Wirkmechanismus
The exact mechanism of action of SDZ 212-122 is not fully understood. However, it is believed to exert its biological effects through the modulation of several molecular targets, including the mu opioid receptor, the alpha2-adrenergic receptor, and the serotonin transporter. SDZ 212-122 has been shown to act as a partial agonist at the mu opioid receptor, producing analgesic effects. It also acts as an antagonist at the alpha2-adrenergic receptor, producing anti-inflammatory effects. Additionally, SDZ 212-122 has been shown to inhibit the reuptake of serotonin, leading to increased levels of this neurotransmitter in the brain.
Biochemical and Physiological Effects
Studies have shown that SDZ 212-122 produces a range of biochemical and physiological effects. It has been shown to produce analgesic effects in animal models of pain, with a potency similar to that of morphine. Additionally, SDZ 212-122 has been shown to possess anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Studies have also shown that SDZ 212-122 possesses anti-tumor activity, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SDZ 212-122 for lab experiments is its well-established synthesis method, which allows for the reliable production of the compound in large quantities. Additionally, SDZ 212-122 has been extensively studied, with a large body of literature available on its biological effects and potential therapeutic applications. However, one of the limitations of SDZ 212-122 is its relatively low potency compared to other analgesic and anti-inflammatory compounds. This may limit its potential use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on SDZ 212-122. One area of interest is the development of more potent analogs of the compound, which may have improved therapeutic efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of SDZ 212-122 and to identify additional molecular targets that may be modulated by the compound. Finally, studies exploring the potential use of SDZ 212-122 in combination with other analgesic and anti-inflammatory compounds may provide new insights into its therapeutic potential.
Synthesemethoden
The synthesis of SDZ 212-122 involves the reaction of 3,4-dichlorobenzylamine with acetyl chloride in the presence of triethylamine to form N-acetyl-3,4-dichlorobenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of diisopropylethylamine and dicyclohexylcarbodiimide to form the final product, SDZ 212-122. The synthesis method has been described in detail in several research articles and is considered to be a reliable and efficient process for producing the compound.
Wissenschaftliche Forschungsanwendungen
SDZ 212-122 has been extensively studied for its potential therapeutic applications. Several studies have shown that it possesses analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, SDZ 212-122 has been shown to possess anti-tumor activity, making it a potential candidate for the treatment of cancer. Studies have also explored the potential use of SDZ 212-122 in the treatment of neuropathic pain and as an adjunct therapy for opioid addiction.
Eigenschaften
IUPAC Name |
1-acetyl-N-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-10(20)19-6-4-12(5-7-19)15(21)18-9-11-2-3-13(16)14(17)8-11/h2-3,8,12H,4-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGNMQVJBWJADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.